O-tert-Butyl-L-serine
Overview
Description
“O-tert-Butyl-L-serine” is a serine derivative . It is used in solid phase peptide synthesis (SPPS) such as the synthesis of tailed cyclic RGD peptides to prevent glutarimide formation .
Synthesis Analysis
“O-tert-Butyl-L-serine” is used in the synthesis of polymers containing O-tert-butyl-L-serine . The N-benzyloxycarbonyl-(L or DL)-serine benzyl ester was used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl-(L or DL)-serine benzyl ester .Molecular Structure Analysis
The empirical formula of “O-tert-Butyl-L-serine” is C7H15NO3 . The molecular weight is 161.20 . The SMILES string isCC(C)(C)OCC@HC(O)=O
. Chemical Reactions Analysis
“O-tert-Butyl-L-serine” is used in solid phase peptide synthesis (SPPS) such as the synthesis of tailed cyclic RGD peptides to prevent glutarimide formation . A novel side reaction in Fmoc-solid-phase synthesis occurs during the removal of protecting groups and detachment from the resin .Physical And Chemical Properties Analysis
“O-tert-Butyl-L-serine” is a white to off-white solid . The optical activity is [α]/D -10.0±1.0°, c = 1 in H2O . The melting point is 220 °C .Scientific Research Applications
Peptide Synthesis
- Summary of Application : “O-tert-Butyl-L-serine” is a protected form of L-serine that is commonly used in peptide synthesis . This includes the synthesis of glycopeptides and lipopeptides, as well as the preparation of amino-phospholipids .
- Methods of Application : In Solid Phase Peptide Synthesis (SPPS), “O-tert-Butyl-L-serine” is used to prevent the formation of glutarimide . The tert-butyl group protects the hydroxyl side chain of serine, allowing it to be incorporated into peptides without reacting with other amino acids or reagents. After the peptide chain is assembled, the protecting group can be removed to reveal the native serine residue.
Synthesis of Glycopeptides and Lipopeptides
- Summary of Application : “O-tert-Butyl-L-serine” is used in the synthesis of glycopeptides and lipopeptides .
Preparation of Amino-Phospholipids
- Summary of Application : “O-tert-Butyl-L-serine” is used in the preparation of amino-phospholipids .
Synthesis of Tailed Cyclic RGD Peptides
Future Directions
“O-tert-Butyl-L-serine” is used in peptide synthesis, e.g., synthesis of glycopeptides and lipopeptides . It is also used in the preparation of amino-phospholipids . The future directions of “O-tert-Butyl-L-serine” could be in the development of new peptide synthesis methods and the synthesis of new types of peptides .
properties
IUPAC Name |
(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCPKNYKNWXULB-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426482 | |
Record name | O-tert-Butyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-tert-Butyl-L-serine | |
CAS RN |
18822-58-7 | |
Record name | O-(1,1-Dimethylethyl)-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18822-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-tert-Butylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018822587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-tert-Butyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-TERT-BUTYLSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX0H592PIC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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